Introduction: Situating Methyl 2-methoxy-1-naphthoate in Synthetic Chemistry
Introduction: Situating Methyl 2-methoxy-1-naphthoate in Synthetic Chemistry
An In-depth Technical Guide to Methyl 2-methoxy-1-naphthoate
Methyl 2-methoxy-1-naphthoate (CAS No. 13343-92-5) is a polysubstituted naphthalene derivative.[1] While not as widely documented as some commodity chemicals, its structure is of significant interest to researchers in medicinal chemistry and materials science. The naphthalene scaffold is a core component of numerous biologically active molecules, including the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen. The specific arrangement of the methoxy and methyl ester groups on this scaffold provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of Methyl 2-methoxy-1-naphthoate. It is intended for researchers and professionals who require a detailed understanding of this compound for application in synthetic protocols and drug development programs.
Chemical Structure and Physicochemical Properties
The molecular structure of Methyl 2-methoxy-1-naphthoate consists of a naphthalene ring system substituted at the C1 and C2 positions. A methyl ester group (-COOCH₃) is attached at C1, and a methoxy group (-OCH₃) is at C2. This substitution pattern influences the molecule's reactivity, directing further electrophilic substitution and defining its conformational preferences.
Caption: 2D Structure of Methyl 2-methoxy-1-naphthoate.
The key physicochemical properties are summarized below for quick reference. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 13343-92-5 | [1] |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 50-53 °C | [1] |
| Boiling Point | 120-121 °C at 0.05 mm Hg | [1] |
| InChIKey | BDXGQHHFVPQVAQ-UHFFFAOYSA-N | - |
| SMILES | COC(=O)c1c(OC)ccc2ccccc12 | - |
Synthesis and Reactivity
The most direct and logical synthetic route to Methyl 2-methoxy-1-naphthoate is the esterification of its corresponding carboxylic acid, 2-methoxy-1-naphthoic acid. This transformation can be achieved through several established methods in organic synthesis.
Core Synthetic Strategy: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] For the synthesis of Methyl 2-methoxy-1-naphthoate, this involves treating 2-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
The causality behind this choice is twofold:
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Atom Economy and Availability: The reagents, methanol and a mineral acid catalyst, are inexpensive and readily available. Methanol can be used as the limiting reagent or in excess as the solvent.
-
Mechanism and Control: The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The reaction is an equilibrium, which can be driven to completion by removing the water byproduct or using a large excess of the alcohol.
Caption: Workflow for Fischer Esterification Synthesis.
Detailed Experimental Protocol: Synthesis from 2-Methoxy-1-naphthoic Acid
This protocol describes a standard laboratory-scale synthesis of Methyl 2-methoxy-1-naphthoate.
Materials:
-
2-Methoxy-1-naphthoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-1-naphthoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate or dichloromethane (3x volumes of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, an off-white solid, can be purified by recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexanes to yield pure Methyl 2-methoxy-1-naphthoate.
Spectroscopic Analysis
While experimental spectral data for Methyl 2-methoxy-1-naphthoate is not widely available in public databases, its characteristic features can be reliably predicted based on its structure and comparison to analogous compounds like 2-methoxy-1-naphthaldehyde and 2-methoxynaphthalene.[3][4][5]
-
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons (6H): Expect a series of complex multiplets in the range of δ 7.2-8.2 ppm, characteristic of the substituted naphthalene ring system.
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Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm. In the related 2-methoxy-1-naphthaldehyde, the methoxy singlet appears at δ 3.987 ppm.[3]
-
Ester Methyl Protons (3H): Another sharp singlet should appear in the range of δ 3.8-4.0 ppm. The precise chemical shift will be influenced by the magnetic environment of the naphthalene ring.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically δ 165-170 ppm.
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Aromatic Carbons (10C): Multiple signals will appear in the δ 110-140 ppm range. The carbons directly attached to oxygen (C1 and C2) will be further downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic for an aromatic methoxy group.
-
Ester Methyl Carbon (-COOCH₃): A signal around δ 51-53 ppm is expected.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1735 cm⁻¹.
-
C-O Stretch: Strong bands corresponding to the ester and ether C-O stretches should appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions.[4]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1650 cm⁻¹ region.[4]
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).[4]
-
Aliphatic C-H Stretch: Signals from the methyl groups appearing just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 216.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59). Further fragmentation of the naphthalene core would also be observed.
-
Potential Applications in Research and Development
The utility of Methyl 2-methoxy-1-naphthoate lies in its potential as a versatile building block for more complex molecules.
-
Drug Discovery: The naphthoate core is a privileged scaffold in medicinal chemistry. This molecule can serve as a starting point for the synthesis of novel compounds to be screened for various biological activities. The ester can be hydrolyzed back to the carboxylic acid for amide coupling, or reduced to an alcohol for further derivatization. For example, related naphthol derivatives have been investigated for anti-inflammatory properties.
-
Materials Science: Substituted naphthalenes are known to possess interesting photophysical properties. Derivatives can be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 2-methoxy-1-naphthoate is not universally available, precautions should be based on chemically related compounds.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Irritancy: Similar compounds are known to cause skin and eye irritation. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of Methyl 2-methoxy-1-naphthoate, leveraging available data and established chemical principles to offer insights for the scientific community.
References
-
PrepChem. Synthesis of methoxy carboxylic acids. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). [Link]
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Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Science and Research (IJSR). [Link]
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ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
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Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]
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NIST WebBook. Naphthalene, 2-methoxy-. [Link]
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NIST WebBook. Naphthalene, 2-methoxy- (IR Spectrum). [Link]
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PubChem. 2-Methoxy-1,4-Naphthoquinone. [Link]
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NIST WebBook. Naphthalene, 2-methoxy- (IR Spectrum, solidified melt). [Link]
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NIST WebBook. Naphthalene, 2-methoxy- (Mass Spectrum). [Link]
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Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
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ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
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ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
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ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene. [Link]
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ChemBK. 2-METHOXYNAPHTHALENE. [Link]
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NIST WebBook. Naphthalene, 1-methoxy- (Mass Spectrum). [Link]
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- 1. METHYL 2-METHOXY-1-NAPHTHOATE | 13343-92-5 [amp.chemicalbook.com]
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- 5. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

